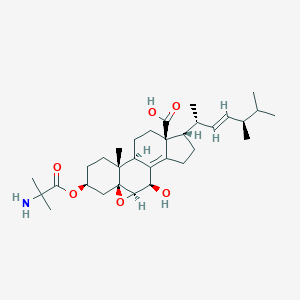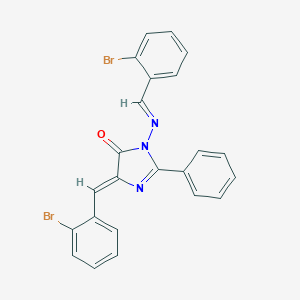
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide, commonly known as CTB, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. CTB belongs to the class of benzothiadiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. CTB has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. CTB has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CTB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTB inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTB has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, CTB has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CTB in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. CTB also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. One limitation of using CTB in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on CTB. One area of interest is the development of CTB analogs with improved solubility and bioavailability. Another area of interest is the investigation of CTB's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of CTB and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of CTB involves the reaction of 5-chloro-2,1,3-benzothiadiazole-4-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
CTB has been extensively studied in scientific research for its potential therapeutic applications. In vitro studies have shown that CTB exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTB has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
Formule moléculaire |
C16H14ClN3O4S |
|---|---|
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H14ClN3O4S/c1-22-11-6-8(7-12(23-2)15(11)24-3)16(21)18-13-9(17)4-5-10-14(13)20-25-19-10/h4-7H,1-3H3,(H,18,21) |
Clé InChI |
RVSUNLHTZKWYKX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)



